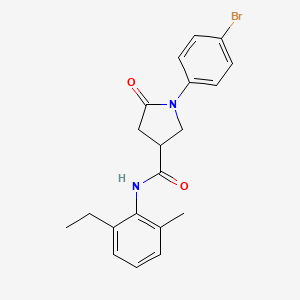![molecular formula C22H18N2O3S B4014748 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B4014748.png)
2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide
概要
説明
2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide is a complex organic compound with the molecular formula C22H18N2O3S and a molecular weight of 390.45 This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a naphthalene moiety, and a sulfanyl-acetamide linkage
準備方法
The synthesis of 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone ring, followed by the introduction of the phenyl group and the sulfanyl linkage. The final step involves the acylation of the naphthalene moiety with the intermediate compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
化学反応の分析
2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or thiols replace the sulfanyl moiety.
Hydrolysis: Acidic or basic hydrolysis can break down the acetamide linkage, yielding the corresponding carboxylic acid and amine.
科学的研究の応用
2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
作用機序
The mechanism of action of 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and acetamide groups are believed to play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
類似化合物との比較
2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide can be compared with similar compounds such as:
2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetic acid: This compound shares the pyrrolidinone and sulfanyl moieties but lacks the naphthalene group, resulting in different chemical and biological properties.
N-(naphthalen-2-yl)acetamide: This simpler compound lacks the pyrrolidinone and sulfanyl groups, making it less complex and potentially less versatile in its applications.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity.
特性
IUPAC Name |
2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-20(23-17-11-10-15-6-4-5-7-16(15)12-17)14-28-19-13-21(26)24(22(19)27)18-8-2-1-3-9-18/h1-12,19H,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJXHYKPZICAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


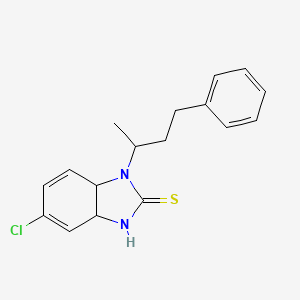

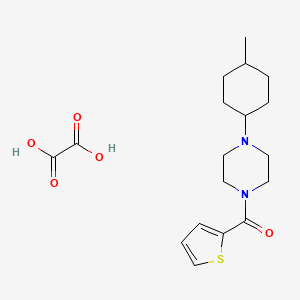
![N-(2,3-dimethylphenyl)-2-({[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}amino)acetamide](/img/structure/B4014680.png)
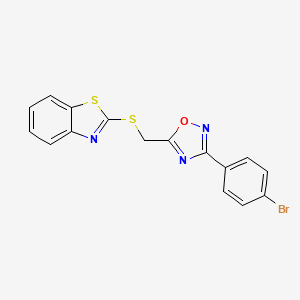
![2-[[2-(4-methoxyphenyl)acetyl]amino]-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4014697.png)
![11-(2,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014699.png)
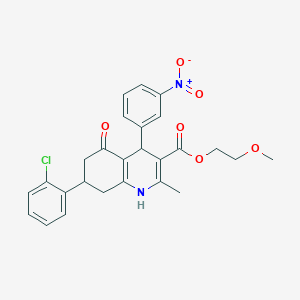
![4-fluoro-N-[4-(3-methylpiperidine-1-carbonyl)-2-phenylpyrazol-3-yl]benzamide](/img/structure/B4014711.png)
![2-methoxy-N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]ethanamine](/img/structure/B4014725.png)
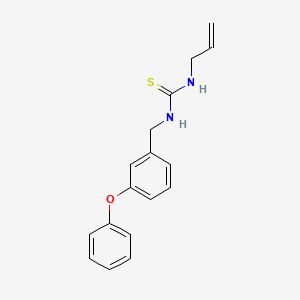
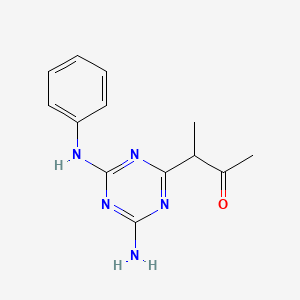
![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014769.png)
